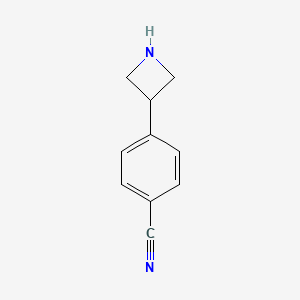

4-(Azetidin-3-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10,12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJBGIMFXZFGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222472 | |

| Record name | Benzonitrile, p-(3-azetidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-03-4 | |

| Record name | Benzonitrile, p-(3-azetidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, p-(3-azetidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-(Azetidin-3-yl)benzonitrile

<

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-(azetidin-3-yl)benzonitrile, a key heterocyclic building block in modern drug discovery.[1][2] Aimed at researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods. It details the causality behind the selection of each analytical technique—High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. By integrating the orthogonal data streams from these methods, we establish a self-validating workflow that ensures the highest degree of confidence in the compound's identity, purity, and structural integrity, which are critical for regulatory submission, intellectual property claims, and advancing drug development programs.

Introduction: The Imperative for Unambiguous Characterization

This compound is an organic compound featuring a benzonitrile group attached to a four-membered azetidine ring.[2] This structural motif is of significant interest in medicinal chemistry, as the strained azetidine ring can impart unique conformational constraints and metabolic stability, potentially enhancing interactions with biological targets.[2]

Before a compound like this compound can be advanced in a research or development pipeline, its chemical structure must be unequivocally confirmed. The process of structure elucidation is not merely an academic exercise; it is the foundation of chemical research. It ensures that the biological activity observed is attributable to the intended molecule, validates the synthetic route, and forms the bedrock of intellectual property filings. An erroneous structural assignment can lead to wasted resources, irreproducible results, and significant delays in development.

This guide presents a holistic and logical workflow, demonstrating how a synergistic combination of modern analytical techniques provides an irrefutable confirmation of the molecular structure.

Part 1: Foundational Analysis – Elemental Composition by High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step in identifying an unknown compound is to determine its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[3] This high precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁴N = 14.00307 u). For a molecule like this compound, which contains nitrogen, the "Nitrogen Rule" can also be a useful preliminary check, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4]

We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.

Caption: Workflow for HRMS-based elemental formula confirmation.

Data Presentation: Expected HRMS Results

The expected data provides a clear pass/fail criterion. A measured mass within 5 ppm (parts per million) of the calculated exact mass is the industry standard for high-confidence formula assignment.[5]

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [2][6] |

| Molecular Weight (Nominal) | 158 g/mol | [6] |

| Ion Species | [M+H]⁺ | Assumed (ESI Positive Mode) |

| Calculated Exact Mass | 159.0917 | Calculated from Formula |

| Measured Exact Mass | 159.0917 ± 0.0008 | Target for <5 ppm accuracy |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as acetonitrile or methanol.

-

Instrument Calibration: Calibrate the high-resolution mass spectrometer using a known calibration standard mixture appropriate for the desired mass range, ensuring mass accuracy is within specifications (< 2 ppm).[5]

-

Method Setup:

-

Ionization Mode: ESI, Positive.

-

Scan Range: m/z 100-500.

-

Resolution Setting: >10,000 (FWHM).[7]

-

Injection: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula C₁₀H₁₁N₂ (for the [M+H]⁺ ion).

Trustworthiness: The high accuracy of the mass measurement provides a robust, self-validating check on the elemental formula. An observed mass of 159.0915, for example, corresponds to an error of only 1.25 ppm, strongly supporting the C₁₀H₁₀N₂ formula and ruling out other potential isobaric formulas.

Part 2: Unraveling the Molecular Framework – NMR Spectroscopy

Expertise & Causality: While HRMS provides the elemental formula, it gives no information about connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. We employ a suite of NMR experiments to build the structure piece by piece.

-

¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons in that environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

-

¹³C NMR (Carbon NMR): This provides the number of unique carbon environments. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

2D COSY (Correlation Spectroscopy): This homonuclear experiment is crucial for establishing connectivity. It shows which protons are coupled to each other (typically through 2-3 bonds).[8][9] A cross-peak between two proton signals indicates they are neighbors in the molecular structure.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment directly correlates each proton with the carbon atom it is attached to (a one-bond C-H correlation).[8][10][11] This is the ultimate tool for unambiguously assigning proton signals to their respective carbons, locking the framework together.

Caption: Integrated NMR strategy for structure elucidation.

Data Presentation: Expected NMR Assignments

The following table summarizes the expected chemical shifts for this compound in a standard NMR solvent like CDCl₃ or DMSO-d₆.

| Atom(s) | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-2', H-6' | ¹H NMR | ~7.65 | Doublet (d) | Aromatic protons ortho to CN |

| H-3', H-5' | ¹H NMR | ~7.45 | Doublet (d) | Aromatic protons meta to CN |

| H-2, H-4 (axial/eq) | ¹H NMR | ~4.0-4.2 | Multiplet (m) | Azetidine CH₂ adjacent to NH |

| H-3 | ¹H NMR | ~3.8-4.0 | Multiplet (m) | Azetidine CH attached to aryl ring |

| NH | ¹H NMR | ~2.0-3.0 | Broad Singlet (br s) | Azetidine secondary amine |

| C-1' | ¹³C NMR | ~148 | Quaternary (C) | Aromatic C attached to azetidine |

| C-4' | ¹³C NMR | ~112 | Quaternary (C) | Aromatic C attached to CN |

| C-2', C-6' | ¹³C NMR | ~133 | Methine (CH) | Aromatic CH ortho to CN |

| C-3', C-5' | ¹³C NMR | ~128 | Methine (CH) | Aromatic CH meta to CN |

| CN | ¹³C NMR | ~119 | Quaternary (C) | Nitrile carbon |

| C-2, C-4 | ¹³C NMR | ~50-55 | Methylene (CH₂) | Azetidine CH₂ |

| C-3 | ¹³C NMR | ~35-40 | Methine (CH) | Azetidine CH |

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum using a 400 MHz (or higher) spectrometer.

-

Typical parameters: 16-32 scans, 2-second relaxation delay.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: 512-2048 scans, 2-second relaxation delay.

-

-

2D COSY Acquisition:

-

Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).

-

Acquire data with 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment.

-

-

2D HSQC Acquisition:

-

Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz) (e.g., hsqcedetgp).

-

Acquire data with 256 increments in t₁ and 4-8 scans per increment.

-

-

Data Analysis: Analyze the 2D spectra to build the molecular framework.

-

In the COSY spectrum, trace the correlations from the aromatic protons to confirm their coupling. Trace the correlations within the azetidine ring to establish the -CH₂-CH-CH₂- spin system.

-

In the HSQC spectrum, identify the cross-peak for each proton signal to find its directly attached carbon, confirming the assignments made in the 1D spectra.

-

Trustworthiness: The power of this multi-dimensional approach lies in its self-consistency. The proton spin systems identified in the COSY spectrum must perfectly match the one-bond C-H correlations observed in the HSQC spectrum. This cross-validation between experiments leaves no ambiguity in the final structural assignment.

Part 3: Orthogonal Confirmation of Functional Groups – FTIR Spectroscopy

Expertise & Causality: While NMR provides the detailed skeleton, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and orthogonal method to confirm the presence of key functional groups.[12] The principle is that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. For this compound, two functional groups provide strong, unmistakable signals: the nitrile group (C≡N) and the secondary amine (N-H).

Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires little to no sample preparation and works well for solid powders and liquids.[13][14]

Data Presentation: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2220 - 2230 | Strong, Sharp |

| Secondary Amine | N-H Stretch | 3300 - 3350 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic Ring | C-H Bending (out-of-plane) | 800 - 850 | Strong (para-disubstituted) |

Sources for frequency ranges:[15][16][17]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.[18]

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.[19]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare their positions to the expected values for the nitrile and secondary amine functional groups.

Trustworthiness: The presence of a strong, sharp peak around 2225 cm⁻¹ is a highly reliable indicator of a nitrile group.[15] Similarly, a distinct peak in the 3300-3350 cm⁻¹ region confirms the N-H bond of the secondary amine.[16] This FTIR data provides a rapid, independent validation of the functional groups inferred from the NMR and MS data.

Part 4: Holistic Data Integration and Final Confirmation

-

HRMS established the elemental formula: C₁₀H₁₀N₂ .

-

FTIR confirmed the presence of key functional groups: a nitrile (C≡N) and a secondary amine (N-H) .

-

¹³C NMR showed 7 distinct carbon environments, consistent with the proposed structure's symmetry (the two pairs of aromatic CH carbons and the two azetidine CH₂ carbons are equivalent).

-

¹H NMR revealed signals for a para-disubstituted benzene ring and the protons of the azetidine ring, with correct integrations.

-

COSY and HSQC tied everything together, confirming the connectivity of the aromatic protons to their respective carbons, the connectivity within the azetidine ring, and, crucially, the attachment point of the azetidine ring (at C3) to the benzonitrile moiety (at C1').

Caption: Convergence of analytical data to a confirmed structure.

This integrated, multi-technique approach provides a self-validating system. Each piece of data acts as a check on the others, culminating in a structural assignment with the highest possible degree of scientific confidence, ready for the rigorous demands of drug development and regulatory scrutiny.

References

- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. CAS 7215-03-4: this compound | CymitQuimica [cymitquimica.com]

- 3. algimed.com [algimed.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. agilent.com [agilent.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. rockymountainlabs.com [rockymountainlabs.com]

- 18. mse.washington.edu [mse.washington.edu]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Introduction: The Strategic Value of the Azetidine Scaffold

An In-depth Technical Guide to 4-(Azetidin-3-yl)benzonitrile

CAS Number: 7215-03-4

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document details its core physicochemical properties, outlines plausible synthetic and analytical methodologies, and explores its applications as a strategic scaffold in modern drug discovery. By combining a rigid azetidine core with a versatile benzonitrile moiety, this compound serves as a valuable starting point for the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of next-generation small molecule drugs.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after motif in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a distinct conformational constraint compared to more flexible acyclic or larger ring systems. This property is invaluable for optimizing ligand-receptor interactions, improving binding affinity, and fine-tuning pharmacokinetic profiles. When incorporated into a larger molecule, the azetidine ring can act as a non-classical bioisostere for other common groups, offering a novel vector for exploring chemical space while often improving properties like metabolic stability and aqueous solubility.

This compound strategically combines this valuable azetidine core with a benzonitrile group. The benzonitrile moiety is a versatile chemical handle and a common feature in many bioactive molecules. The nitrile group can participate in various chemical transformations, act as a hydrogen bond acceptor, or serve as a surrogate for other functional groups. The compound, therefore, represents a convergence of two pharmacologically relevant scaffolds, making it a powerful intermediate for generating diverse compound libraries for high-throughput screening (HTS) and lead optimization campaigns.[1]

Caption: Molecular structure of this compound.

Physicochemical and Structural Properties

This compound is typically supplied as a white to yellow solid for research purposes.[3] Its fundamental properties are summarized below, providing essential data for experimental design, formulation, and safety assessments.

| Property | Value | Source |

| CAS Number | 7215-03-4 | [3][4] |

| Molecular Formula | C₁₀H₁₀N₂ | [3][4] |

| Molecular Weight | 158.20 g/mol | [3][5] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 124.6 °C (397.8 K) | [5] |

| Boiling Point | 365.4 °C (638.5 K) | [5] |

| Density | 1.184 g/cm³ | [5] |

| InChI Key | HSJBGIMFXZFGQR-UHFFFAOYSA-N | [4] |

| Synonyms | p-(3-Azetidinyl)benzonitrile, 4-(3-azetidinyl)Benzonitrile | [4] |

The molecule's structure, featuring both a polar azetidine ring capable of hydrogen bonding and a larger, more hydrophobic benzonitrile group, suggests moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, with limited solubility in water.[5]

Synthesis and Manufacturing Pathway

While multiple proprietary synthesis routes may exist, a general and logical approach to this compound involves a cross-coupling reaction. A common strategy in medicinal chemistry for forging aryl-C(sp³) bonds is the Suzuki-Miyaura cross-coupling. This method offers high functional group tolerance and reliable reaction conditions.

A plausible synthetic workflow is outlined below:

References

An In-depth Technical Guide to 4-(Azetidin-3-yl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Azetidin-3-yl)benzonitrile is a key heterocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional azetidine core, coupled with the versatile benzonitrile moiety, makes it a valuable scaffold for the synthesis of complex molecular architectures targeting a range of biological pathways. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via a Suzuki-Miyaura cross-coupling strategy, thorough characterization data, and a discussion of its application as a critical intermediate in the development of therapeutic agents, particularly kinase inhibitors.

Introduction: The Significance of the Azetidine Scaffold

Saturated nitrogen-containing heterocycles are privileged structures in drug discovery, prized for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. Among these, the azetidine ring, a four-membered aza-heterocycle, has emerged as a particularly valuable motif.[1] Its strained, non-planar structure provides a rigid scaffold that can orient substituents in precise vectors, enabling fine-tuned interactions with biological targets.[2]

The incorporation of an azetidine ring in place of more common moieties like piperidine or pyrrolidine can significantly alter a compound's pharmacological profile.[1] this compound serves as an exemplary building block, combining the benefits of the azetidine core with a benzonitrile group—a common feature in enzyme inhibitors, where the nitrile can act as a hydrogen bond acceptor or a precursor to other functional groups. This guide aims to serve as a technical resource for researchers utilizing this versatile compound in their synthetic and drug discovery endeavors.

Physicochemical and Structural Properties

This compound is a solid at room temperature, possessing a unique combination of a polar heterocyclic ring and an aromatic nitrile. These features dictate its solubility and handling properties. It is generally more soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) than in water.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 158.20 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 124.60 °C | --INVALID-LINK-- |

| Boiling Point | 365.40 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.184 g/cm³ (Predicted) | --INVALID-LINK-- |

| CAS Number | 7215-03-4 | --INVALID-LINK-- |

For researchers requiring the compound in a more water-soluble form, the hydrochloride salt is also available.

Table 2: Data for this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 194.66 g/mol | --INVALID-LINK-- |

Synthesis Protocol: A Representative Suzuki-Miyaura Coupling Approach

The synthesis of this compound is efficiently achieved through a two-step process involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by the deprotection of the azetidine nitrogen. This method is highly versatile and allows for the modular construction of the target molecule from commercially available starting materials.[3]

The causality behind this experimental choice lies in the robustness and high functional group tolerance of the Suzuki-Miyaura reaction, which is a cornerstone of modern C-C bond formation.[3] The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is standard practice; it prevents side reactions and is readily removed under acidic conditions without affecting the rest of the molecule.

Step 1: Synthesis of tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reaction Setup: To a dry round-bottom flask or reaction vial, add 4-cyanophenylboronic acid (1.2 equivalents), potassium carbonate (3.0 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Reagent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio). Add tert-butyl 3-((trifluoromethyl)sulfonyloxy)azetidine-1-carboxylate (1.0 equivalent) to the mixture. The azetidine triflate is used as an effective electrophilic coupling partner.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.

Step 2: Deprotection to Yield this compound

Caption: Workflow for the Boc-deprotection step.

Methodology:

-

Reaction Setup: Dissolve the purified tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of hydrogen chloride in dioxane (e.g., 4M) to the solution at room temperature.

-

Reaction Execution: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporation with a solvent like toluene can help remove residual acid. If using HCl, the hydrochloride salt may precipitate and can be isolated or neutralized.

-

Neutralization and Isolation: To obtain the free base, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate to yield this compound.

Compound Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what is expected for this compound.

Table 3: Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR | Aromatic Protons: Two doublets, typically between δ 7.5-7.8 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. Azetidine Protons: A multiplet for the CH proton at the 3-position, and two multiplets for the CH₂ protons at the 2- and 4-positions, typically between δ 3.5-4.5 ppm. A broad singlet for the NH proton. |

| ¹³C NMR | Aromatic Carbons: Signals in the δ 110-150 ppm range, including the quaternary carbon attached to the azetidine, the nitrile-bearing carbon, the two equivalent CH carbons, and the nitrile carbon itself (~118-120 ppm). Azetidine Carbons: A signal for the CH carbon at the 3-position and a signal for the two equivalent CH₂ carbons at the 2- and 4-positions, typically in the δ 30-60 ppm range. |

| Mass Spec (ESI+) | [M+H]⁺: Calculated: 159.0917; Expected: m/z = 159.1 |

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Applications in Drug Discovery

This compound is a valuable intermediate for synthesizing more complex molecules, particularly in the field of kinase inhibitors. The Janus kinase (JAK) family of enzymes is a critical target in autoimmune diseases, and several approved drugs, such as Baricitinib, feature an azetidine-based scaffold. Baricitinib contains a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, demonstrating the clinical relevance of this core structure.

The this compound scaffold can be elaborated in several ways:

-

N-Functionalization: The secondary amine of the azetidine ring provides a handle for introducing various substituents to probe interactions with the solvent-exposed regions of an enzyme's active site.

-

Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further diversification opportunities.

-

Scaffold Hopping: The entire moiety can be used as a bioisosteric replacement for other cyclic structures in known pharmacophores to improve properties like selectivity or reduce off-target effects.

Caption: Derivatization pathways and potential applications.

Conclusion

This compound is a high-value building block for medicinal chemists. Its synthesis is accessible through robust and scalable chemical reactions like the Suzuki-Miyaura coupling. The unique conformational constraints imposed by the azetidine ring, combined with the electronic properties of the benzonitrile group, provide a powerful platform for the design and synthesis of novel, potent, and selective therapeutic agents. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile scaffold into their drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 3. US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents [patents.google.com]

A-Z Guide to the Synthesis of 4-(Azetidin-3-yl)benzonitrile Hydrochloride: A Technical Whitepaper

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and scalable synthetic route to 4-(Azetidin-3-yl)benzonitrile hydrochloride, a key building block in contemporary medicinal chemistry. The synthesis is presented in two primary stages: the palladium-catalyzed Suzuki-Miyaura cross-coupling to form the N-Boc protected intermediate, followed by an efficient acidic deprotection to yield the final hydrochloride salt. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed, replicable protocols but also a critical analysis of the chemical principles and strategic decisions underpinning the synthetic design. We delve into the causality behind procedural choices, from reagent selection to reaction conditions, to provide a holistic understanding of the process.

Introduction

The azetidine motif is a strained four-membered heterocycle that has garnered significant interest in drug discovery. Its unique conformational constraints and ability to act as a versatile scaffold can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and target-binding affinity.[1] Specifically, the 3-substituted azetidine core is a prevalent feature in a number of biologically active molecules. This compound, in particular, serves as a crucial intermediate for the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib, which is used in the treatment of rheumatoid arthritis.[2]

This guide details a reliable two-step synthesis of this compound as its hydrochloride salt, a stable and readily handled form. The strategy hinges on the creation of a carbon-carbon bond between the azetidine ring and the benzonitrile moiety via a Suzuki-Miyaura coupling, followed by the removal of the nitrogen protecting group.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound hydrochloride (I) simplifies the molecule into manageable, commercially available, or readily synthesized precursors. The primary disconnection is at the C-N bond of the azetidine amine, leading back to the free base, which is derived from its N-Boc protected precursor (II). The key C-C bond between the azetidine and the phenyl ring suggests a cross-coupling strategy, disconnecting to an azetidine-based organoboron species (III) and an aryl halide (IV).

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (Protected Intermediate)

The first critical stage of the synthesis is the construction of the C(sp³)–C(sp²) bond between the azetidine ring and the benzonitrile moiety. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and broad substrate scope, making it a cornerstone of modern organic synthesis.[3]

Strategic Considerations: The Boc Protecting Group

The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This serves two primary functions:

-

Deactivation: It moderates the nucleophilicity and basicity of the nitrogen atom, preventing it from interfering with the palladium catalyst or acting as a competing nucleophile.

-

Stability and Lability: The Boc group is robust enough to withstand the conditions of the coupling reaction but can be removed under specific acidic conditions without compromising the rest of the molecule.[4][5]

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle for this reaction is a well-established process involving a palladium catalyst.

Caption: Simplified mechanism of the Suzuki-Miyaura reaction.

The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 4-bromobenzonitrile.

-

Transmetalation: The organic group from the azetidine boronic ester is transferred to the palladium center, a step that is typically facilitated by a base.[6]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)azetidine-1-carboxylate with 4-bromobenzonitrile.

Reagents & Equipment:

-

tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)azetidine-1-carboxylate

-

4-Bromobenzonitrile

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane and Water (degassed)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)azetidine-1-carboxylate (1.2 eq), and potassium carbonate (3.0 eq).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via cannula.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate as a solid.

| Reagent/Parameter | Quantity/Value | Rationale |

| Aryl Halide | 4-Bromobenzonitrile (1.0 eq) | The C-Br bond is sufficiently reactive for oxidative addition while being stable and commercially available.[8] |

| Boronic Ester | Azetidine Pinacol Ester (1.2 eq) | A slight excess ensures complete consumption of the aryl halide. Pinacol esters offer good stability.[6] |

| Catalyst | Pd(dppf)Cl₂ (3 mol%) | The dppf ligand provides a good balance of electron richness and steric bulk, promoting efficient catalysis. |

| Base | K₂CO₃ (3.0 eq) | An aqueous inorganic base is crucial for activating the boronic ester for the transmetalation step.[8][9] |

| Solvent | Dioxane/Water (4:1) | A polar aprotic solvent mixture that solubilizes both organic and inorganic reagents.[8] |

| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Part 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is efficiently achieved in a single step using a strong acid.

Mechanism of Acidic Boc Deprotection

The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently eliminates to form isobutylene gas. The resulting carbamic acid is unstable and decarboxylates to release the free amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Using hydrochloric acid as the proton source allows the liberated free amine to be immediately protonated, forming the stable and often crystalline hydrochloride salt, which can be easily isolated.[5][10]

Experimental Protocol: Deprotection and Salt Formation

Reagents & Equipment:

-

tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate

-

4 M HCl in 1,4-Dioxane (or Isopropanol)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolve the protected intermediate, tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 eq), in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

-

To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 eq) at room temperature.

-

Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a white solid.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, add an anti-solvent such as diethyl ether to facilitate further precipitation of the hydrochloride salt.

-

Stir the resulting slurry for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield this compound hydrochloride as a stable, crystalline solid.

Self-Validating System & Quality Control

The integrity of this protocol is ensured by rigorous in-process controls and final product characterization.

-

Reaction Monitoring: TLC analysis is used to visually confirm the consumption of the starting material. A stain like ninhydrin can be used post-deprotection to visualize the appearance of the primary amine product.

-

Isolation & Purification: The precipitation of the hydrochloride salt from the reaction mixture serves as a highly effective purification method, as most organic impurities and by-products remain in the solvent phase.

-

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Result |

| ¹H NMR | Appearance of a broad singlet for the -NH₂⁺- protons and disappearance of the tert-butyl singlet at ~1.4 ppm. |

| Mass Spec (ESI+) | Detection of the molecular ion for the free base [M+H]⁺. |

| Melting Point | A sharp melting point indicates high purity of the crystalline salt. |

| Purity (HPLC) | >98% purity is typically achievable with this protocol. |

Overall Synthesis Workflow

The complete synthetic process is a streamlined and efficient pathway from readily available starting materials to the final, high-purity product.

Caption: Overall workflow for the synthesis.

Conclusion

This guide outlines a validated, two-step synthesis for this compound hydrochloride. The strategic use of a palladium-catalyzed Suzuki-Miyaura coupling provides an efficient means to construct the core structure, while a straightforward acid-mediated deprotection yields the final product in a stable, crystalline form. By explaining the rationale behind the chosen reagents and conditions, this document provides the necessary framework for researchers to successfully implement and adapt this synthesis for their drug discovery and development programs.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectroscopic Profile of 4-(Azetidin-3-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 4-(Azetidin-3-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Azetidine derivatives are valued scaffolds due to their unique conformational constraints and ability to serve as versatile building blocks.[1] Given the limited availability of direct experimental data for this specific molecule, this document synthesizes a detailed predictive analysis based on established principles of spectroscopic interpretation and data from structurally analogous compounds. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, characterization, and quality control of this compound and related chemical entities, ensuring a solid foundation for further development.

Molecular Structure and Physicochemical Properties

This compound incorporates a strained four-membered azetidine ring directly attached at its 3-position to a p-substituted benzonitrile moiety. This combination imparts a rigid three-dimensional structure and specific electronic characteristics that are crucial for its chemical behavior and potential biological interactions.

-

Molecular Formula: C₁₀H₁₀N₂

-

Molecular Weight: 158.20 g/mol

-

Key Features:

-

Azetidine Ring: A saturated, four-membered nitrogen-containing heterocycle. The ring strain and the presence of a secondary amine are key features.

-

Benzonitrile Group: A benzene ring substituted with a cyano (-C≡N) group, which is a strong electron-withdrawing group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, providing a roadmap for structural verification. The analysis anticipates the use of a standard NMR solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the azetidine ring. The electron-withdrawing nature of the nitrile group will significantly influence the chemical shifts of the aromatic protons, creating a characteristic AA'BB' system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Expert Insights |

| H-Ar (ortho to -CN) | 7.60 - 7.75 | Doublet (d) | 2H | These protons are deshielded due to the strong anisotropic and electron-withdrawing effects of the adjacent nitrile group.[2] |

| H-Ar (meta to -CN) | 7.40 - 7.55 | Doublet (d) | 2H | These protons are coupled to the ortho protons and appear slightly more upfield. |

| H-Azetidine (CH) | 3.90 - 4.10 | Quintet or Multiplet | 1H | This methine proton is coupled to the four adjacent methylene protons on the azetidine ring and is shifted downfield by the adjacent aromatic ring. |

| H-Azetidine (CH₂) | 3.60 - 3.80 | Multiplet | 4H | The methylene protons of the azetidine ring are diastereotopic and are expected to show complex splitting patterns. Their chemical shift is typical for protons on a small, strained heterocyclic ring.[3][4] |

| N-H (Azetidine) | 1.80 - 2.50 | Broad Singlet (br s) | 1H | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The key signals will be the quaternary carbons of the benzonitrile ring and the aliphatic carbons of the azetidine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Expert Insights |

| C≡N (Nitrile) | 118 - 120 | The nitrile carbon is a characteristic signal in the downfield region of the spectrum.[5] |

| C-Ar (Quaternary, attached to -CN) | 110 - 114 | This ipso-carbon is shielded relative to the other aromatic carbons due to the electronic nature of the nitrile substituent.[2][5] |

| C-Ar (Quaternary, attached to Azetidine) | 148 - 152 | This carbon is significantly deshielded due to its attachment to the azetidine ring and its para-position relative to the electron-withdrawing nitrile group. |

| C-Ar (CH, ortho to -CN) | 132 - 134 | These carbons are deshielded by the nitrile group. |

| C-Ar (CH, meta to -CN) | 128 - 130 | These carbons are less affected by the nitrile group compared to the ortho carbons. |

| C-Azetidine (CH₂) | 50 - 55 | The methylene carbons of the strained azetidine ring. |

| C-Azetidine (CH) | 35 - 40 | The methine carbon attached to the benzonitrile ring. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. This methodology incorporates standard internal controls and systematic data processing steps.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4] Ensure the instrument is properly shimmed to achieve a narrow and symmetrical TMS signal.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 4 seconds. Collect a minimum of 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2-5 seconds and a sufficient number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Structural Confirmation (Optional but Recommended): Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals, confirming connectivity.[6]

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum of this compound will be dominated by vibrations from the nitrile, aromatic, and amine groups.

Predicted IR Absorption Bands

The following table outlines the principal absorption bands expected in the IR spectrum. The presence of these specific bands provides strong evidence for the compound's structure.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Expert Insights |

| N-H (Azetidine) | Stretch | 3300 - 3500 | Medium, Broad | This band is characteristic of a secondary amine. Broadening is due to hydrogen bonding.[7] |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak | These signals appear just above 3000 cm⁻¹ and are typical for C-H bonds on a benzene ring. |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium | These signals correspond to the C-H stretching vibrations of the azetidine ring's CH and CH₂ groups. |

| C≡N (Nitrile) | Stretch | 2220 - 2240 | Strong, Sharp | This is a highly characteristic and easily identifiable peak for the nitrile functional group.[8] Its intensity and sharp nature make it a key diagnostic band. |

| C=C (Aromatic) | Stretch | 1600 - 1610 & 1480 - 1500 | Medium to Strong | These absorptions are due to the stretching vibrations within the benzene ring. |

| C-N (Azetidine) | Stretch | 1180 - 1250 | Medium | This band corresponds to the stretching of the carbon-nitrogen bonds within the azetidine ring. |

Experimental Protocol for FTIR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks corresponding to the key functional groups.

IR Analysis Workflow

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. Electrospray ionization (ESI) in positive ion mode is the logical choice for this molecule due to the basicity of the azetidine nitrogen.

Predicted Mass Spectrum and Fragmentation

The primary goal is to observe the protonated molecular ion ([M+H]⁺) and analyze its fragmentation pattern to corroborate the proposed structure.

-

Molecular Ion: C₁₀H₁₀N₂ has a monoisotopic mass of 158.0844 Da. The primary ion observed in ESI+ mode will be the protonated molecule, [M+H]⁺, at m/z 159.0917 .

-

Fragmentation Pathways: Collision-induced dissociation (CID) of the parent ion (m/z 159) is expected to proceed via logical pathways involving the cleavage of the strained azetidine ring or fragmentation of the benzonitrile moiety.[9]

Table 4: Predicted Key Mass Fragments (ESI+)

| Predicted m/z | Proposed Fragment Ion | Formula | Plausible Origin |

| 159.09 | [M+H]⁺ | [C₁₀H₁₁N₂]⁺ | Parent Ion (Protonated Molecule) |

| 132.08 | [C₉H₁₀N]⁺ | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the protonated nitrile group, a common fragmentation for benzonitriles.[9] |

| 131.07 | [C₈H₉N₂]⁺ | [M+H - C₂H₄]⁺ | Cleavage of the azetidine ring with the loss of ethene. |

| 104.05 | [C₇H₆N]⁺ | [C₆H₄CN + H]⁺ | Cleavage of the C-C bond between the azetidine and aromatic rings, resulting in the protonated benzonitrile fragment. |

| 56.05 | [C₃H₆N]⁺ | [Azetidine - H]⁺ | Fragmentation yielding the protonated azetidine ring fragment. |

Experimental Protocol for LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

LC Separation (Optional): For purity analysis, inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

MS Acquisition: Infuse the sample directly or from the LC eluent into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-300.

-

MS/MS Analysis: Perform a product ion scan by selecting the predicted parent ion (m/z 159.1) as the precursor. Apply varying collision energies to induce fragmentation and record the resulting daughter ions.[10]

-

Data Analysis: Compare the observed accurate mass of the parent ion with the theoretical mass. Analyze the fragmentation pattern to confirm that the observed daughter ions match the predicted fragments.

MS Analysis Workflow

Caption: Workflow for LC-MS/MS structural analysis.

Conclusion

This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of this compound using NMR, IR, and MS techniques. The detailed analysis of expected chemical shifts, absorption frequencies, and fragmentation patterns, coupled with validated experimental protocols, offers an authoritative resource for researchers. By leveraging these predictive data, scientists can confidently verify the synthesis, assess the purity, and confirm the identity of this important chemical scaffold, thereby accelerating research and development efforts in medicinal chemistry.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 3. Synthesis and characterization of some Azetidines derivatives [dspace.utq.edu.iq]

- 4. studylib.net [studylib.net]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

The Azetidine Ring: A Small Scaffold with a Large Impact in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Appeal of a Strained Four-Membered Ring

In the vast armamentarium of heterocyclic scaffolds available to medicinal chemists, the seemingly simple four-membered azetidine ring has carved out a significant and expanding niche.[1] This saturated heterocycle, containing one nitrogen atom, possesses a unique combination of physicochemical properties stemming from its inherent ring strain.[2] This strain imparts a degree of conformational rigidity that is highly desirable in drug design, allowing for a more defined presentation of substituents to their biological targets.[3] This pre-organization can lead to a favorable entropic contribution to binding affinity.[3] Furthermore, the azetidine ring is considered a bioisostere of various other cyclic and acyclic moieties, offering a valuable tool for scaffold hopping and the optimization of pharmacokinetic and pharmacodynamic properties.[2]

This in-depth technical guide will explore the multifaceted biological significance of the azetidine ring in medicinal chemistry. We will delve into its role as a key pharmacophore in a range of approved drugs, examine the synthetic strategies for its incorporation into molecules, detail the methods for its biological evaluation, and analyze its structure-activity relationships and binding interactions at the molecular level.

The Azetidine Scaffold in FDA-Approved Drugs: A Testament to its Versatility

The successful translation of azetidine-containing molecules from the laboratory to the clinic underscores the value of this scaffold in modern drug discovery. A diverse array of FDA-approved drugs incorporates the azetidine ring to achieve desired therapeutic effects across various disease areas, from hypertension to cancer.

| Drug Name (Trade Name) | Target(s) | Primary Indication(s) | FDA Approval Date |

| Azelnidipine (CalBlock) | L-type and T-type calcium channels | Hypertension | Approved in Japan in 2003; approved in India in 2020.[4][5][6] |

| Cobimetinib (Cotellic) | MEK1, MEK2 | Metastatic Melanoma (with BRAF V600E or V600K mutation), Histiocytic Neoplasms | November 10, 2015[7][8][9] |

| Ezetimibe (Zetia) | Niemann-Pick C1-Like 1 (NPC1L1) | Hypercholesterolemia | October 25, 2002[10][11][12] |

| Pazopanib (Votrient) | VEGFRs, PDGFRs, c-KIT, FGFR | Renal Cell Carcinoma, Soft Tissue Sarcoma | October 19, 2009[13][14][15] |

| Axitinib (Inlyta) | VEGFRs 1-3, PDGFR, c-KIT | Renal Cell Carcinoma | January 27, 2012[16][17][18] |

Strategic Incorporation: The Synthesis of Azetidine-Containing Molecules

The construction of the strained azetidine ring has historically presented a synthetic challenge. However, advances in synthetic methodology have provided a robust toolbox for medicinal chemists to access a wide variety of functionalized azetidines.

Key Synthetic Methodologies

Several strategies are commonly employed for the synthesis of substituted azetidines, with intramolecular cyclization and cross-coupling reactions being particularly prevalent.

-

Intramolecular Cyclization: This is a direct approach that involves the formation of the C-N bond from a suitably functionalized acyclic precursor. A common method is the cyclization of γ-amino alcohols or γ-amino halides.

-

[2+2] Cycloaddition: The reaction of an imine with an alkene can directly form the azetidine ring. The aza Paternò-Büchi reaction is a notable example of a photochemical [2+2] cycloaddition.[2]

-

Ring Expansion and Contraction: Aziridines can undergo ring expansion to form azetidines, while larger rings can be contracted.

-

Functionalization of Pre-existing Azetidine Rings: Commercially available azetidine building blocks can be functionalized at the nitrogen or carbon atoms to introduce desired substituents.

Experimental Protocol: Synthesis of a 3-Aryl-Azetidine Derivative via Suzuki Coupling

This protocol outlines a general two-step procedure for the synthesis of a 3-aryl-azetidine, a common motif in medicinal chemistry. The first step involves the preparation of an N-protected 3-iodoazetidine, followed by a Suzuki cross-coupling reaction.

Step 1: Synthesis of N-Boc-3-iodoazetidine

This procedure is adapted from known methodologies for the conversion of 3-hydroxyazetidine to 3-iodoazetidine.

-

Materials:

-

N-Boc-3-hydroxyazetidine

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

-

Add a solution of iodine (1.5 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of saturated aqueous Na₂S₂O₃ and stir until the color of the organic layer disappears.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford N-Boc-3-iodoazetidine.

-

Step 2: Suzuki Cross-Coupling of N-Boc-3-iodoazetidine with an Arylboronic Acid

-

Materials:

-

N-Boc-3-iodoazetidine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent mixture (e.g., 1,4-dioxane and water)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a reaction vessel, combine N-Boc-3-iodoazetidine, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent mixture (e.g., 3:1 dioxane:water).

-

Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with EtOAc.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-Boc-3-aryl-azetidine.

-

Caption: A two-step synthetic workflow for 3-aryl-azetidines.

Biological Evaluation of Azetidine-Containing Compounds

The biological activity of newly synthesized azetidine derivatives must be rigorously evaluated to determine their therapeutic potential. The choice of assay depends on the intended biological target.

Kinase Inhibition Assays

Many azetidine-containing drugs, such as Cobimetinib and Axitinib, are kinase inhibitors. A common method to determine the potency of these inhibitors is the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test compound (azetidine derivative)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Assay plates (e.g., 384-well white plates)

-

Luminometer

-

-

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

Kinase Reaction Setup: In the wells of the assay plate, add the kinase, its substrate, and ATP in a suitable kinase buffer.

-

Initiate Reaction: Add the diluted test compound or vehicle control to the wells to initiate the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

-

ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[19]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for determining kinase inhibitor IC₅₀ using the ADP-Glo™ assay.

GPCR Antagonist Binding Assays

For azetidine-containing compounds targeting G-protein coupled receptors (GPCRs), radioligand binding assays are a gold standard for determining their binding affinity.

Experimental Protocol: Radioligand Binding Assay for GPCR Antagonists

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation.

-

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand (e.g., [³H]-labeled antagonist)

-

Test compound (azetidine derivative)

-

Assay buffer

-

Non-specific binding inhibitor (a high concentration of an unlabeled ligand)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, vehicle control (for total binding), or the non-specific binding inhibitor.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki).

-

Structure-Activity Relationships (SAR) and Conformational Analysis

The rigid nature of the azetidine ring makes it an excellent scaffold for exploring structure-activity relationships. Subtle changes in the substitution pattern on the ring can lead to significant differences in biological activity.

Case Study: Azetidine-based MEK Inhibitors

Cobimetinib, an FDA-approved MEK inhibitor, features a key azetidine moiety. SAR studies on related azetidine-containing MEK inhibitors have revealed important insights for optimizing potency.

| Compound | R Group on Azetidine Nitrogen | MEK1 IC₅₀ (nM) |

| 1 | -H | >1000 |

| 2 | -CH₃ | 150 |

| 3 (Cobimetinib-like) | -(CH₂)₂OH | 4.2 |

| 4 | -C(O)CH₃ | 25 |

This table is a representative example based on general principles of MEK inhibitor SAR and does not represent specific confidential data.

The data in the table illustrates that the substituent on the azetidine nitrogen plays a crucial role in MEK1 inhibition. A free N-H is generally not favorable, while small alkyl or acyl groups can confer some activity. The incorporation of a hydroxyethyl group, as seen in Cobimetinib-like structures, often leads to a significant enhancement in potency, likely due to favorable interactions with the protein.

Conformational Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of the azetidine ring in solution. The coupling constants between the ring protons can provide information about the puckering of the ring and the preferred orientation of substituents (axial vs. equatorial). For example, the analysis of the PMR spectrum of azetidine-2-carboxylic acid has provided insights into its conformation in aqueous solution.[20]

Molecular Basis of Interaction: Azetidine in the Binding Pocket

X-ray crystallography has provided invaluable atomic-level details of how azetidine-containing drugs interact with their protein targets. These structures reveal the specific role of the azetidine ring in anchoring the molecule and orienting key pharmacophoric groups.

Cobimetinib in the MEK1 Allosteric Site

The crystal structure of Cobimetinib bound to MEK1 (PDB ID: 4LMN) reveals that the azetidine ring projects into a specific region of the allosteric binding pocket.[21][22] The nitrogen atom of the azetidine ring can form a hydrogen bond with the backbone of a key residue, while the substituents on the ring can make additional favorable contacts. This precise positioning, facilitated by the rigid azetidine scaffold, is critical for its high-affinity binding and inhibitory activity.

Caption: Schematic of azetidine ring interactions in the MEK1 binding site.

Axitinib in the VEGFR2 Kinase Domain

Similarly, the crystal structure of Axitinib in complex with the VEGFR2 kinase domain (PDB ID: 4AG8) demonstrates how the azetidine ring can serve as a key structural element.[23] The ring's constrained geometry helps to position the rest of the molecule for optimal interactions within the ATP-binding site.

Modulation of Signaling Pathways

Azetidine-containing drugs exert their therapeutic effects by modulating key cellular signaling pathways.

The MAPK/ERK Pathway and Cobimetinib

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[24][25] In many melanomas, a mutation in the BRAF protein leads to constitutive activation of this pathway.[25] Cobimetinib, by inhibiting MEK1 and MEK2, blocks the phosphorylation of ERK, thereby halting the downstream signaling that drives tumor growth.[26]

Caption: Cobimetinib inhibits the MAPK/ERK pathway at the level of MEK1/2.

The JAK-STAT Pathway

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses.[27][28] Dysregulation of this pathway is implicated in various diseases. While not a direct example from the approved drugs table, azetidine-containing compounds have been developed as potent inhibitors of JAK kinases, highlighting another area where this scaffold is being explored. These inhibitors would block the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription.

Caption: Azetidine-based JAK inhibitors block the JAK-STAT signaling pathway.

Conclusion and Future Perspectives

The azetidine ring has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and versatile synthetic handles have enabled the development of a range of successful drugs targeting diverse biological pathways. The continued exploration of novel synthetic methodologies to access increasingly complex and diverse azetidine derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. As our understanding of the molecular basis of disease deepens, the strategic incorporation of the azetidine ring will remain a powerful tool in the hands of medicinal chemists to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. trial.medpath.com [trial.medpath.com]

- 3. cusabio.com [cusabio.com]

- 4. Azelnidipine - Wikipedia [en.wikipedia.org]

- 5. Azelnidipine - AdisInsight [adisinsight.springer.com]

- 6. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FDA Approves Cobimetinib in Combination With Vemurafenib for Metastatic Melanoma - The ASCO Post [ascopost.com]

- 8. Cotellic (cobimetinib) FDA Approval History - Drugs.com [drugs.com]

- 9. targetedonc.com [targetedonc.com]

- 10. Drug Approval Package: Zetia (ezetimibe) NDA #21445 [accessdata.fda.gov]

- 11. trial.medpath.com [trial.medpath.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. drugs.com [drugs.com]

- 14. cancernetwork.com [cancernetwork.com]

- 15. Pazopanib - Wikipedia [en.wikipedia.org]

- 16. Axitinib: Newly Approved for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inlyta (axitinib) FDA Approval History - Drugs.com [drugs.com]

- 18. cancernetwork.com [cancernetwork.com]

- 19. promega.com [promega.com]

- 20. carnabio.com [carnabio.com]

- 21. Investigating the Retained Inhibitory Effect of Cobimetinib against p.P124L Mutated MEK1: A Combined Liquid Biopsy and in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rcsb.org [rcsb.org]

- 24. researchgate.net [researchgate.net]

- 25. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Axitinib - Wikipedia [en.wikipedia.org]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to 4-(Azetidin-3-yl)benzonitrile and its Prospective Targets

Abstract

This technical guide provides an in-depth exploration of the therapeutic potential of 4-(Azetidin-3-yl)benzonitrile, a heterocyclic compound distinguished by its unique pharmacophore. The confluence of a strained azetidine ring and an electronically versatile benzonitrile moiety suggests a rich and underexplored pharmacology. This document moves beyond a superficial overview to offer a technical deep-dive for researchers, scientists, and drug development professionals. We will dissect the structural nuances of the core molecule, propose high-probability therapeutic targets based on chemoinformatic and analog-based reasoning, and provide detailed, actionable experimental protocols for target validation and lead optimization. Our analysis converges on three primary target classes with significant therapeutic implications: Janus Kinases (JAKs), Metabotropic Glutamate Receptors (mGluRs), and the Neuropeptide Y Receptor Y5 (NPY5R). For each, we will elucidate the underlying signaling pathways, their roles in pathophysiology, and a strategic framework for experimental interrogation.

Introduction: The Scientific Case for this compound